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Compound of Interest

Compound Name: 2-Hydrazino-4-methoxypyrimidine

Cat. No.: B1347497

For Researchers, Scientists, and Drug Development Professionals

The hydrazinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry,
demonstrating a wide range of biological activities. Analogs incorporating this moiety have
shown significant potential as anticancer, antimicrobial, and antidiabetic agents. This guide
provides a comparative analysis of the structure-activity relationships (SAR) of various
hydrazinopyrimidine analogs, with a focus on their anticancer properties through kinase
inhibition. The information is presented to aid researchers in the rational design of novel and
more potent therapeutic agents.

Comparative Biological Activity of
Hydrazinopyrimidine Analogs

The biological activity of hydrazinopyrimidine analogs is significantly influenced by the nature
and position of substituents on the pyrimidine ring and the hydrazone moiety. The following
tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative analogs
from different studies.

Table 1: In Vitro Cytotoxicity of Hydrazinopyrimidine
Analogs Against Cancer Cell Lines
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R Group
Compound Core .
(Hydrazone Cell Line IC50 (pM) Reference
ID Structure .
Moiety)
2,4-
4- TPC-1
14f Diarylaminop ) 0.113 [1112][3]
o Fluorophenyl  (Thyroid)
yrimidine
Pyrido[3,4- Acrylamide HCC827
25h o c 0.025 [4]
d]pyrimidine derivative (Lung)
Pyrido[3,4- Acrylamide
25h o C H1975 (Lung) 0.49 [4]
d]pyrimidine derivative
Pyrazolo[1,5- N MCF-7
5b o Not Specified 16.61 (ug/ml)
apyrimidine (Breast)
Pyrazolo[1,5- N MCEF-7
5d o Not Specified 19.67 (ug/ml)  [5]
a]pyrimidine (Breast)
Pyrazolo[1,5- N HepG-2
5c o Not Specified ] 14.32 (pg/ml)  [5]
alpyrimidine (Liver)
Pyrazolo[1,5- N HepG-2
5h o Not Specified ] 19.24 (ug/ml)  [5]
apyrimidine (Liver)
10 Pyrimidopyri Substituted HCT-116 Close to
c
midine pyrazolyl (Colon) Doxorubicin
10 Pyrimidopyri Substituted MCF-7 Close to 6]
c
midine pyrazolyl (Breast) Doxorubicin
10 Pyrimidopyri Substituted HEPG-2 Close to ]
c
midine pyrazolyl (Liver) Doxorubicin

Table 2: Kinase Inhibitory Activity of

Hydrazinopyrimidine Analogs
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Compound ID Target Kinase IC50 (nM) Reference
14f FAK 35 [11[2][3]
TAE226 (Reference) FAK 5.5 [1]
Thienopyrimidine
VEGFR-2 3 [7]
Analog
Thienopyridine Analog VEGFR-2 1 [7]
25h EGFRL858R 1.7 [4]
25h EGFRL858R/T790M 23.3 [4]
Anilinopyrido[3,4-
T EGFR 14.8 [8]
d]pyrimidine (1)
Anilinopyrido[3,4-
pyridol EGFR 0.1 [8]

d]pyrimidine (22)

Key Signaling Pathways Targeted by
Hydrazinopyrimidine Analogs

Hydrazinopyrimidine analogs often exert their anticancer effects by inhibiting key protein
kinases involved in cell proliferation, survival, and angiogenesis. The following diagrams
illustrate the signaling pathways of three major targets: Focal Adhesion Kinase (FAK), Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor
(EGFR).

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11578424/
https://www.researchgate.net/publication/385946818_Discovery_of_novel_24-diarylaminopyrimidine_hydrazone_derivatives_as_potent_anti-thyroid_cancer_agents_capable_of_inhibiting_FAK
https://www.proquest.com/docview/3149476916/7E0379D6250A42DCPQ/3
https://pmc.ncbi.nlm.nih.gov/articles/PMC11578424/
https://www.researchgate.net/publication/5566072_Design_and_SAR_of_thienopyrimidine_and_thienopyridine_inhibitors_of_VEGFR-2_kinase
https://www.researchgate.net/publication/5566072_Design_and_SAR_of_thienopyrimidine_and_thienopyridine_inhibitors_of_VEGFR-2_kinase
https://pubmed.ncbi.nlm.nih.gov/29853340/
https://pubmed.ncbi.nlm.nih.gov/29853340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9234326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9234326/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Recruits

Activates

Integrin

Proliferation,
Survival, Migration

Click to download full resolution via product page

Figure 1: Simplified FAK Signaling Pathway
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Figure 2: Simplified VEGFR-2 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrazinopyrimidine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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